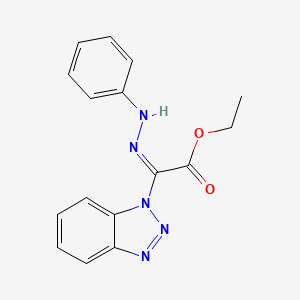
ethyl (2E)-1H-benzotriazol-1-yl(2-phenylhydrazinylidene)ethanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ETHYL (2E)-2-(1H-1,2,3-BENZOTRIAZOL-1-YL)-2-(2-PHENYLHYDRAZIN-1-YLIDENE)ACETATE is an organic compound that features a benzotriazole moiety and a phenylhydrazine group. Compounds containing benzotriazole are known for their applications in various fields, including corrosion inhibitors, pharmaceuticals, and dyes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL (2E)-2-(1H-1,2,3-BENZOTRIAZOL-1-YL)-2-(2-PHENYLHYDRAZIN-1-YLIDENE)ACETATE typically involves the condensation of ethyl acetoacetate with 1H-1,2,3-benzotriazole and phenylhydrazine under acidic or basic conditions. The reaction may require a catalyst and specific temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. Purification steps such as recrystallization or chromatography may be employed to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenylhydrazine moiety, leading to the formation of azo compounds.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acidic or basic catalysts such as sulfuric acid or sodium hydroxide.
Major Products
Azo compounds: From oxidation reactions.
Hydrazine derivatives: From reduction reactions.
Substituted benzotriazoles: From substitution reactions.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, ETHYL (2E)-2-(1H-1,2,3-BENZOTRIAZOL-1-YL)-2-(2-PHENYLHYDRAZIN-1-YLIDENE)ACETATE can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications.
Biology
The compound may exhibit biological activity, making it a candidate for drug development. Benzotriazole derivatives are known for their antimicrobial and anticancer properties.
Medicine
Industry
In industry, the compound can be used in the formulation of corrosion inhibitors, dyes, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of ETHYL (2E)-2-(1H-1,2,3-BENZOTRIAZOL-1-YL)-2-(2-PHENYLHYDRAZIN-1-YLIDENE)ACETATE depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The benzotriazole moiety can chelate metal ions, making it effective in corrosion inhibition.
Comparación Con Compuestos Similares
Similar Compounds
Benzotriazole: A simpler compound with similar applications in corrosion inhibition and as a building block in organic synthesis.
Phenylhydrazine: Known for its use in the synthesis of azo dyes and pharmaceuticals.
Ethyl acetoacetate: A versatile intermediate in organic synthesis.
Propiedades
Fórmula molecular |
C16H15N5O2 |
|---|---|
Peso molecular |
309.32 g/mol |
Nombre IUPAC |
ethyl (2E)-2-(benzotriazol-1-yl)-2-(phenylhydrazinylidene)acetate |
InChI |
InChI=1S/C16H15N5O2/c1-2-23-16(22)15(19-17-12-8-4-3-5-9-12)21-14-11-7-6-10-13(14)18-20-21/h3-11,17H,2H2,1H3/b19-15+ |
Clave InChI |
INHHGSWFZLKTLI-XDJHFCHBSA-N |
SMILES isomérico |
CCOC(=O)/C(=N\NC1=CC=CC=C1)/N2C3=CC=CC=C3N=N2 |
SMILES canónico |
CCOC(=O)C(=NNC1=CC=CC=C1)N2C3=CC=CC=C3N=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2E)-N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-[5-(3-chloro-4-methylphenyl)furan-2-yl]prop-2-enamide](/img/structure/B15018282.png)
![4-(benzyloxy)-N'-[(E)-(4-propoxyphenyl)methylidene]benzohydrazide](/img/structure/B15018294.png)
![2-[(2E)-2-{2-[(2-chlorobenzyl)oxy]benzylidene}hydrazinyl]-N-(furan-2-ylmethyl)-2-oxoacetamide](/img/structure/B15018298.png)
![4-{5-[(Z)-(2-{4-[(4-methoxyphenyl)amino]-6-[(4-nitrophenyl)amino]-1,3,5-triazin-2-yl}hydrazinylidene)methyl]furan-2-yl}benzoic acid](/img/structure/B15018299.png)
![5-methyl-2-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-1H-benzimidazole](/img/structure/B15018300.png)
![2-(4-bromo-2-methoxyphenoxy)-N'-[(E)-(2-hydroxy-5-methylphenyl)methylidene]acetohydrazide](/img/structure/B15018303.png)
![(6Z,9Z)-6,9-bis(2-octanoylhydrazinylidene)bicyclo[3.3.1]non-3-yl benzoate](/img/structure/B15018307.png)

![N,N'-[(2,2',3,3',5,5',6,6'-octafluorobiphenyl-4,4'-diyl)bis(oxybenzene-4,1-diyl)]dibenzamide](/img/structure/B15018322.png)
![(2E)-N-[4-chloro-3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3-(5-phenylfuran-2-yl)prop-2-enamide](/img/structure/B15018327.png)
![N'-[(1E)-1-(4-Hydroxyphenyl)ethylidene]-2-[(3-methylphenyl)amino]acetohydrazide](/img/structure/B15018329.png)
![2-(2,4-dibromo-6-methoxyphenoxy)-N'-[(3Z)-5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B15018333.png)
![(5E)-3-{[(2-Bromophenyl)amino]methyl}-5-[(3-chlorophenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B15018335.png)
![4-(decyloxy)-N'-[(1E)-1-phenylethylidene]benzohydrazide](/img/structure/B15018336.png)
